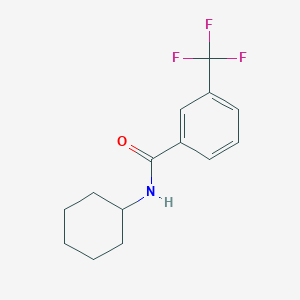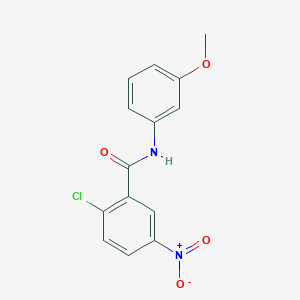![molecular formula C17H23FN2O2 B5701651 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as AFM13, is a small molecule drug that is being developed for the treatment of various types of cancer. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. In the case of AFM13, it targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is present on the surface of natural killer (NK) cells.
作用机制
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone works by binding to CD30 on the surface of cancer cells and CD16A on the surface of NK cells. This binding activates the NK cells and triggers the release of cytotoxic molecules, such as perforin and granzyme, which can kill the cancer cells. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone also enhances the ability of NK cells to recognize and target cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone are largely related to its ability to activate NK cells and induce the death of cancer cells. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been shown to increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response against cancer.
实验室实验的优点和局限性
One of the main advantages of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is its ability to target two different proteins simultaneously, which makes it a potentially powerful tool in the fight against cancer. However, the synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is complex and requires a high degree of expertise in the field of antibody engineering. Additionally, the use of bispecific antibodies in the clinic is still relatively new, and more research is needed to fully understand their potential advantages and limitations.
未来方向
There are several potential future directions for the development of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone and other bispecific antibodies. One area of focus is the optimization of the antibody design to improve their efficacy and reduce their toxicity. Another area of focus is the development of combination therapies that combine bispecific antibodies with other immunotherapies, such as checkpoint inhibitors. Additionally, there is a need for further clinical studies to evaluate the safety and efficacy of bispecific antibodies in a variety of cancer types.
合成方法
The synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone involves the chemical modification of two different antibodies, one that targets CD30 and the other that targets CD16A. The modified antibodies are then linked together using a chemical linker to create the bispecific antibody 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone. The synthesis process is complex and requires a high degree of expertise in the field of antibody engineering.
科学研究应用
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been the subject of several preclinical and clinical studies, and the results have shown promising anti-tumor activity in various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and acute myeloid leukemia. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been shown to activate NK cells and induce the death of cancer cells that express CD30. The ability of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone to target two different proteins simultaneously makes it a potentially powerful tool in the fight against cancer.
属性
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-4-5-17(22)14-11-15(18)16(10-12(14)2)20-8-6-19(7-9-20)13(3)21/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWKTAZDXNXOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

